molecular formula C7H9ClN2O B3387517 2-Chloro-4-propoxypyrimidine CAS No. 83774-10-1

2-Chloro-4-propoxypyrimidine

Cat. No.: B3387517
CAS No.: 83774-10-1
M. Wt: 172.61 g/mol
InChI Key: FCXXPNJXBIGVFF-UHFFFAOYSA-N
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Description

2-Chloro-4-propoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propoxypyrimidine typically involves the chlorination of 4-propoxypyrimidine. One common method includes the reaction of 4-propoxypyrimidine with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 2-position by a chlorine atom, yielding this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-propoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed:

    Aminopyrimidines: Formed by substitution with amines.

    Thiolpyrimidines: Formed by substitution with thiols.

    Complex Heterocycles: Formed through coupling reactions.

Scientific Research Applications

2-Chloro-4-propoxypyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Agrochemicals: Used in the development of herbicides and fungicides.

    Materials Science: Employed in the synthesis of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxypyrimidine
  • 2-Chloro-4-ethoxypyrimidine
  • 2-Chloro-4-butoxypyrimidine

Comparison: 2-Chloro-4-propoxypyrimidine is unique due to its propoxy group, which can influence its reactivity and solubility compared to other similar compounds. The propoxy group can provide different steric and electronic effects, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

2-chloro-4-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-5-11-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXXPNJXBIGVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308904
Record name 2-Chloro-4-propoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83774-10-1
Record name 2-Chloro-4-propoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83774-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-propoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-propoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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